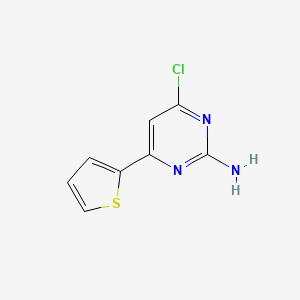

2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Descripción general

Descripción

2-Amino-4-chloro-6-(2-thienyl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one method involves the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives . This method favors the formation of C-4 substituted products .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be modified by introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

Pyrimidines, including 2-Amino-4-chloro-6-(2-thienyl)pyrimidine, are aromatic heterocyclic compounds known for their extensive range of pharmacological effects. Recent research has highlighted their significant anti-inflammatory properties, which are attributed to their ability to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis of pyrimidines involves various methods, and their structure–activity relationships (SARs) have been detailed, offering insights for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).

Biological Activity and Medicinal Chemistry

The structure-activity relationships (SAR) of pyrimidine derivatives, including compounds structurally related to this compound, reveal their broad biological activities. These compounds have shown potential as anti-microbial, anti-cancer, anti-inflammatory, anti-tubercular, anti-convulsant, antihypertensive, anthelmintic, anti-depressant, analgesic, and anti-hyperglycemic agents. Such diverse pharmacological activities underscore the significance of the pyrimidine nucleus in medicinal chemistry, providing a foundation for future research aimed at identifying lead molecules for various biological targets (Ramalakshmi Natarajan et al., 2022).

Anticancer Applications

The anticancer potential of pyrimidines, particularly in diverse scaffolds, is well-documented. Pyrimidine-based compounds, including this compound, have demonstrated significant activity against various cancer types through multiple mechanisms. This versatility highlights their potential to interact with different enzymes, targets, and receptors, making them promising candidates for future cancer therapies. The patent literature from 2009 to 2014 emphasizes the ongoing interest and research efforts in exploring pyrimidine-based anticancer agents (R. Kaur et al., 2014).

Medicinal Perspectives and Alzheimer's Disease

The medicinal chemistry of pyrimidine derivatives encompasses a wide array of therapeutic applications, including as anti-Alzheimer's agents. The structural activity relationship (SAR)-based medicinal perspectives of these compounds offer promising avenues for the development of novel therapeutics aimed at managing and treating Alzheimer's disease. This highlights the critical role of pyrimidine scaffolds in the synthesis and optimization of compounds targeting neurological disorders (Subham Das et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

4-chloro-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFPVBIHZXWKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

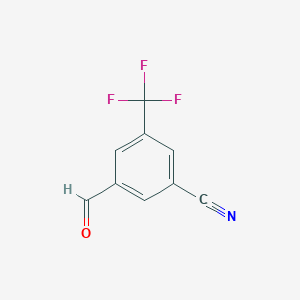

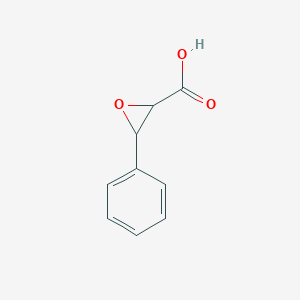

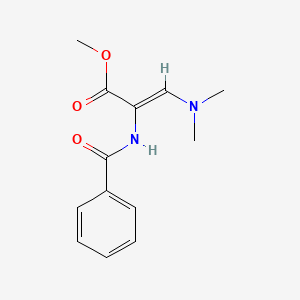

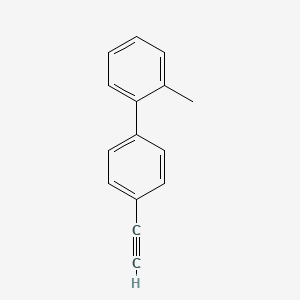

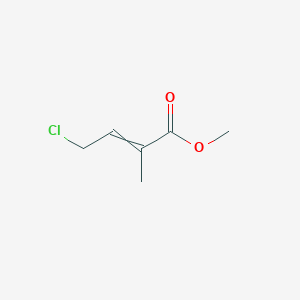

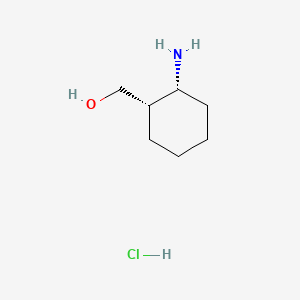

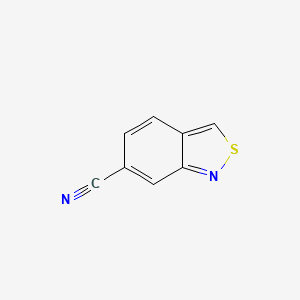

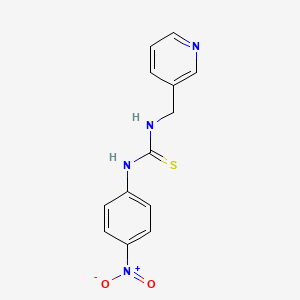

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)